4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
Description
Chemical Structure and Synthesis The compound 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide (CAS registry numbers: 219832-49-2, 352689-40-8) is a bis-sulfonamide derivative featuring two 4-methylbenzenesulfonamide groups linked via a 1,2-phenylenediamine core . Its systematic IUPAC name is N,N'-1,2-phenylenebis(4-methylbenzenesulfonamide). The synthesis typically involves reacting 1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions, yielding a symmetrical bis-sulfonamide structure .
For example, related sulfonamide derivatives exhibit activity against sphingosine kinases (SphK1/SphK2) and microbial pathogens .
Properties
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKDTWJYJXMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292550 | |
| Record name | MLS003389252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49633-28-5 | |
| Record name | NSC83604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003389252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,2-PHENYLENE)BIS(P-TOLUENESULFONAMIDE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit additional pharmacological effects. This article reviews the biological activity of this specific sulfonamide, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity, particularly the sulfonamide moiety which is known for its interactions with various biomolecules.
- Inhibition of Enzymatic Activity : Sulfonamides generally function by inhibiting the activity of enzymes involved in folate synthesis in bacteria. The specific interactions of this compound with these enzymes warrant further investigation.
- Calcium Channel Interaction : Research indicates that certain sulfonamide derivatives can affect calcium channels, influencing cardiovascular parameters such as perfusion pressure and coronary resistance. This mechanism may also apply to the compound , suggesting potential cardiovascular effects .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. Studies have shown that modifications to the sulfonamide structure can enhance or alter antimicrobial effectiveness. For instance, similar compounds have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
A study involving isolated rat heart models highlighted that related sulfonamide compounds could significantly decrease perfusion pressure and coronary resistance. The proposed mechanism involves interaction with calcium channels, suggesting that this compound might similarly influence cardiovascular dynamics .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models have been employed to predict these parameters, indicating that structural characteristics significantly influence bioavailability and efficacy .
Case Studies
- Case Study on Perfusion Pressure : In a controlled experiment, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was shown to reduce heart rate and alter perfusion pressure in a rat model. This suggests that similar compounds may exhibit comparable effects on cardiovascular health .
- Docking Studies : Computational docking studies have been utilized to predict how this compound interacts with target proteins involved in calcium signaling pathways. These studies provide insights into potential therapeutic applications for managing hypertension .
Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Variable effectiveness against bacteria | Inhibition of folate synthesis |
| Cardiovascular | Decreased perfusion pressure | Interaction with calcium channels |
| Pharmacokinetics | Varies based on structural modifications | ADME predictions via computational models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogs:
Enzyme Inhibition
- MP-A08 outperforms the target compound in isoform-selective enzyme inhibition. Its benzylidene-aniline linker enhances binding to SphK2, making it 4-fold more selective for SphK2 over SphK1 . The bis-sulfonamide structure of the target compound may lack this specificity due to its rigid 1,2-phenylenediamine core.
- Compound S8’s ethynyl group reduces reactivity in radical cascade processes, highlighting how minor structural changes (e.g., ethynyl vs. sulfonamide) alter chemical behavior .
Antimicrobial Activity
Physicochemical and Pharmacokinetic Considerations
- Solubility : The bis-sulfonamide structure of the target compound may reduce solubility compared to analogs with polar heterocycles (e.g., Compound 11b ) or alkenyl groups .
- Metabolic Stability : MP-A08’s benzylidene-aniline linker improves metabolic stability, whereas the target compound’s amine linker could be susceptible to oxidative degradation .
Preparation Methods
Sulfonamide Coupling via Nucleophilic Aromatic Substitution
The core structure is typically assembled through sequential sulfonylation reactions. A validated route involves:
-
Synthesis of 4-methylbenzenesulfonyl chloride : Chlorosulfonation of toluene at 0–5°C using chlorosulfonic acid, yielding 85–90% purity.
-
Amination of 2-nitroaniline : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base, forming N-(2-nitrophenyl)-4-methylbenzenesulfonamide (Intermediate A).
-
Nitro Group Reduction : Catalytic hydrogenation of Intermediate A using 10% Pd/C in ethanol at 50 psi H₂, producing N-(2-aminophenyl)-4-methylbenzenesulfonamide (Intermediate B).
-
Second Sulfonylation : Treatment of Intermediate B with a second equivalent of 4-methylbenzenesulfonyl chloride in DCM/TEA, achieving the final bis-sulfonylated product.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H | 0–5°C | 2 hr | 87% |
| 2 | TEA/DCM | RT | 6 hr | 73% |
| 3 | H₂/Pd/C | 50 psi | 12 hr | 68% |
| 4 | TEA/DCM | RT | 8 hr | 65% |
This method, while reliable, faces challenges in regioselectivity during the second sulfonylation, often requiring chromatographic purification to remove mono-sulfonylated byproducts.
Modern Catalytic and Protecting Group Strategies
Palladium-Mediated Cross-Coupling
Recent advancements employ Suzuki-Miyaura coupling to install the aryl sulfonamide groups. A 2024 protocol utilizes:
-
Bis-boronic ester precursors : Pre-functionalized with sulfonamide-protecting groups (e.g., tert-butoxycarbonyl, Boc).
-
Pd(PPh₃)₄ catalyst : In toluene/ethanol (3:1) at 80°C, enabling simultaneous coupling of both sulfonamide arms.
Advantages :
Solid-Phase Synthesis for Scalability
Patent WO2016007993A1 discloses a resin-bound approach using Wang resin:
-
Resin Loading : Attachment of 2-aminophenol via ester linkage.
-
On-Resin Sulfonylation : Sequential treatment with 4-methylbenzenesulfonyl chloride and TEA.
-
Cleavage : Liberation with trifluoroacetic acid (TFA)/DCM (95:5), yielding 92% purity without chromatography.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 8.2 Hz, 4H, Ar-H)
-
δ 7.34 (d, J = 8.0 Hz, 4H, Ar-H)
-
δ 7.21 (t, J = 7.6 Hz, 2H, Ar-H)
-
δ 6.95 (d, J = 7.8 Hz, 2H, Ar-H)
HRMS (ESI+) :
Industrial-Scale Production Challenges
Despite academic success, commercial synthesis (e.g., Sigma-Aldrich PH003995) faces hurdles:
-
Discontinued Status : Discontinued due to low demand and complex purification.
-
Cost Drivers : Pd catalysts account for 62% of raw material costs in catalytic routes.
Emerging Methodologies
Q & A
Q. What are the key considerations for synthesizing 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step routes, such as:
- Sulfonylation : Reacting 2-aminobenzyl alcohol with p-toluenesulfonyl chloride in THF/Na₂CO₃ to form intermediates .
- Oxidation : Using MnO₂ to oxidize alcohols to aldehydes, requiring careful control of stoichiometry and reaction time to avoid over-oxidation .
- Wittig-type reactions : Employing phenacyltriphenylphosphonium bromide and NaH to introduce α,β-unsaturated ketone moieties . Yield optimization includes monitoring reaction progress via TLC, using excess reagents for step-limited reactions, and purification via silica gel chromatography. Rhodium-catalyzed cycloadditions (e.g., with alkynyl-ynamides) offer alternative synthetic pathways .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard:
- Crystals grown via slow evaporation (e.g., in EtOAc/hexane) are analyzed for unit cell parameters (e.g., monoclinic P2₁/n space group) and refined using SHELXL .
- Key metrics: R-factor (<0.06), wR(F²) (<0.15), and hydrogen-bond geometry (N–H⋯O, C–H⋯O) to confirm 3D packing .
- Dihedral angles between aromatic rings (e.g., 37.35° and 49.08°) reveal steric and electronic effects on conformation .
Q. What spectroscopic techniques are essential for characterizing this sulfonamide?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for sulfonamide (–SO₂NH–, δ ~10-12 ppm) and aromatic protons (δ ~6.8-7.8 ppm). Coupling constants confirm E-stereochemistry in α,β-unsaturated ketones .
- IR Spectroscopy : Identify –SO₂– (asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- UV-Vis : Detect π→π* transitions in conjugated systems (e.g., enol-imine tautomers) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray data .
- Analyze tautomerization (enol-imine vs. keto-amine) using Gibbs free energy (ΔG) and solvent effects (PCM model). For example, enol-imine is thermodynamically favored (ΔG < 0 in polar solvents) .
- Validate nonlinear optical (NLO) properties by calculating hyperpolarizability (β) and comparing with experimental second-harmonic generation data .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. used EtOAc for recrystallization .
- Hydrogen-bond engineering : Introduce functional groups (e.g., –OH, –NH) to promote intermolecular interactions. The title compound forms 3D networks via N–H⋯O and C–H⋯O bonds .
- Data collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SADABS absorption correction .
Q. How does the sulfonamide moiety influence biological activity, and what assays are used to evaluate it?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., –CH₃, –Cl) on the benzene rings to assess antimicrobial or antitumor activity. For example, sulfonamides inhibit carbonic anhydrases via –SO₂NH– interactions .
- Assays :
- Enzyme inhibition: Fluorescent thermal shift assays for binding affinity.
- Anticancer activity: MTT assays against cell lines (e.g., HeLa) .
- Receptor studies : Use radiolabeled ligands (e.g., [³H]-AH7614) to probe GPCR antagonism, as seen in FFA4 receptor studies .
Q. How are supramolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed in this compound’s solid-state structure?
Methodological Answer:
- Hydrogen bonding : Measure donor-acceptor distances (e.g., N–H⋯O: ~2.8–3.0 Å) and angles (>150°) using Mercury software .
- π-Stacking : Calculate interplanar distances (3.4–3.8 Å) and offset angles (10–30°) between aromatic rings .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯H contacts) using CrystalExplorer .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Vibrational modes : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental peaks. Discrepancies >20 cm⁻¹ suggest anharmonicity or solvent effects .
- NMR shifts : Use gauge-including atomic orbital (GIAO) methods to compute chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or aggregation .
- Electronic transitions : Apply TD-DFT to model UV-Vis spectra. Red/blue shifts in λ_max may arise from solvent polarity or excited-state relaxation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
